(-)-Ambroxide CAS number 6790-58-5
(-)-Ambroxide CAS number 6790-58-5
An In-Depth Technical Guide to (-)-Ambroxide (CAS 6790-58-5)
Introduction
(-)-Ambroxide, known commercially by names such as Ambroxan and Ambrofix, is a high-impact terpenoid that has become a cornerstone of modern perfumery and a valuable ingredient in the flavor industry.[1][2] Originally identified as one of the key olfactory components of ambergris—a rare and historically prized excretion from sperm whales—(-)-Ambroxide is now produced almost exclusively through semi-synthetic or biotechnological methods.[1][3] Its discovery and subsequent synthesis, first achieved in 1950, marked a pivotal moment, providing a sustainable and ethically sound alternative to a resource dependent on an endangered species.[4]
This guide offers a comprehensive technical overview of (-)-Ambroxide for researchers, scientists, and professionals in drug development. It moves beyond a simple data summary to explore the causality behind its synthesis, its analytical characterization, diverse applications, and critical safety profile, providing a holistic understanding of this influential molecule.
Physicochemical Characteristics
(-)-Ambroxide is a crystalline solid at room temperature, possessing a unique and complex organoleptic profile described as ambery, woody, musky, and even slightly salty.[1][5] Its chemical structure and physical properties are fundamental to its performance, particularly its low volatility and high substantivity, which are critical for its role as a fragrance fixative.[2][6]
| Property | Value | Source(s) |
| IUPAC Name | (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan | [1] |
| CAS Number | 6790-58-5 | [7] |
| Molecular Formula | C₁₆H₂₈O | [1][7] |
| Molar Mass | 236.39 g/mol | [1][7] |
| Appearance | White crystalline solid | [7][8][9] |
| Melting Point | 74 - 77 °C | [1][7] |
| Boiling Point | 272 - 274 °C; 120 °C @ 1.40 mmHg | [1][7] |
| Density | 0.939 g/cm³ at 25 °C | [1][7][9] |
| Flash Point | 161 °C | [1][9] |
| Solubility | Insoluble in water; Soluble in ethanol and common perfumery solvents. | [1][6] |
| Optical Rotation | [α]²⁰/D = -26 ± 2° (c=1 in CHCl₃) | [7] |
Synthesis and Manufacturing
The industrial production of (-)-Ambroxide has evolved significantly, driven by the need for stereochemical purity and sustainability. The chiral nature of the molecule is critical to its desired scent profile, making enantioselective synthesis a primary focus.
The Cornerstone: Semi-Synthesis from Sclareol
The most established and commercially dominant route to (-)-Ambroxide begins with sclareol, a diterpene alcohol extracted from the clary sage plant (Salvia sclarea).[1][3][10] This precursor is ideal because its existing labdane carbon skeleton and stereocenters closely mirror that of the target molecule, simplifying the synthesis and ensuring the correct optically pure product.[3][11]
The traditional synthesis is a three-stage process:
-
Oxidative Degradation: Sclareol's side chain is oxidized to form sclareolide, a lactone. This step effectively removes unnecessary carbons while forming a key intermediate.[1][10][11]
-
Reduction: The sclareolide lactone is then reduced to yield ambrodiol, a diol.[10][11]
-
Dehydration and Cyclization: Finally, ambrodiol undergoes acid-catalyzed dehydration, which induces cyclization to form the stable furan ring of (-)-Ambroxide.[10][11]
Caption: Semi-synthetic pathway from Sclareol to (-)-Ambroxide.
While effective, this route has disadvantages, including the use of potentially toxic reagents and the generation of waste.[12] This has prompted research into more environmentally friendly "one-pot" syntheses, which aim to combine these steps using catalysts like quaternary ammonium phosphomolybdate with hydrogen peroxide as a green oxidant.[12]
Alternative and Emerging Synthetic Routes
While sclareol is the primary precursor, other terpenoids have been explored as starting materials, including β-ionone, farnesene, and labdanolic acid.[3][13] However, these routes often result in racemic mixtures (e.g., Cetalox), which lack the specific olfactory character of the pure (-)-enantiomer and may require challenging chiral resolution steps.[11]
More recently, "white biotechnology" has emerged as a sustainable frontier.[2] This involves engineering microorganisms, such as yeast, to produce key intermediates like sclareol or ambradiol from simple sugars.[13] These biosynthetic pathways offer a renewable and potentially more carbon-efficient alternative to traditional chemical synthesis.[13][14]
Analytical Methodologies
Rigorous analytical control is essential to ensure the purity, identity, and concentration of (-)-Ambroxide in research and commercial products. A multi-step approach is typically employed.
Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for analyzing (-)-Ambroxide.
-
Causality: Its volatility and thermal stability make it perfectly suited for GC analysis. The chromatographic separation resolves (-)-Ambroxide from impurities and isomers, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for definitive identification and quantification.
Step-by-Step GC-MS Protocol (General Workflow):
-
Sample Preparation: Dissolve a precise quantity of the crystalline material or formulated product in a suitable volatile solvent (e.g., ethanol, hexane) to a known concentration.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms). The column's stationary phase separates compounds based on their boiling points and polarity.
-
Detection & Ionization (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum.
-
Data Analysis: The retention time from the chromatogram and the mass spectrum are compared to a certified reference standard of (-)-Ambroxide for unambiguous identification and purity calculation.
Structural Elucidation and Quantification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure and stereochemistry, ensuring the correct isomer has been synthesized.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying trace amounts of (-)-Ambroxide or its metabolites in complex biological matrices like plasma, LC-MS/MS offers superior sensitivity and selectivity.[15]
Caption: General analytical workflow for (-)-Ambroxide identification.
Industrial and Research Applications
(-)-Ambroxide's unique properties make it a versatile tool across several industries.
Fragrance Industry
This is the primary application domain. (-)-Ambroxide serves two critical functions:
-
Signature Note: It imparts a radiant and persistent ambergris character, providing warmth, depth, and elegance to a wide range of fragrance families.[4][5] Its effect is highly diffusive, meaning it projects well and contributes to the fragrance's sillage (the trail it leaves).[2][5]
-
Fixative: Due to its high molecular weight and low volatility, it acts as an anchor for more volatile top and middle notes, increasing the overall longevity of a perfume on skin and fabric.[2][4][6] It has exceptional substantivity, lasting for over 400 hours on a smelling strip and withstanding multiple wash cycles on textiles.[5][6] Typical usage levels in fine fragrances range from 0.1% to over 5%.[4]
Flavor Industry
(-)-Ambroxide is recognized as Generally Recognized as Safe (GRAS) by the FDA for use as a synthetic flavoring substance (FEMA No. 3471).[4] It is used in very low concentrations (typically < 0.01-30 ppm) to add woody, piney, and tea-like nuances to beverages and other food products.[1][4][5]
Pharmaceutical and Cosmetic Applications
-
Cosmetics: It is used as a skin conditioning agent in products like lotions and creams, valued for its ability to potentially improve skin texture.[7]
-
Pharmaceuticals: Some sources note its use in formulations for respiratory treatments due to potential mucolytic properties, which help in breaking down mucus.[7] This application area warrants further investigation by drug development professionals.
Safety, Handling, and Regulatory Profile
A thorough understanding of the safety and handling requirements is paramount for researchers and manufacturers.
Toxicological Summary
(-)-Ambroxide exhibits low acute toxicity.[4] However, as with many fragrance materials, it can cause skin and eye irritation, and it is classified as a combustible liquid.[16]
| Toxicological Endpoint | Value / Observation | Source(s) |
| Acute Oral Toxicity (LD₅₀, rat) | > 2 g/kg | [4] |
| Carcinogenicity / Mutagenicity | No evidence of carcinogenicity or mutagenicity. Not listed by IARC, NTP, or OSHA as a carcinogen. | [4][17] |
| Skin Sensitization | Possible but rare; classified as a weak sensitizer. | [4] |
| GHS Hazard Statements | Harmful if swallowed; Causes skin and serious eye irritation; Combustible liquid. | [16] |
Note: While many reports state it does not meet GHS hazard criteria, some safety data sheets (SDS) provide warnings for irritation and combustibility, which should be heeded as a precautionary measure.[16][18]
Handling and Storage Protocol
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][16] Ensure adequate ventilation to avoid inhaling dust or vapors.[16] Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area, ideally between 2°C and 25°C.[19] Protect from strong oxidizing agents, as they are incompatible.[19]
Regulatory Status
(-)-Ambroxide is well-established within the global regulatory landscape.
-
USA: Listed on the EPA TSCA inventory and affirmed as GRAS for flavor use by the FDA.[4][8]
-
Europe: Registered under EU REACH and complies with guidelines from the Scientific Committee on Consumer Safety (SCCS).[4]
-
Fragrance Industry: Its use is regulated by the International Fragrance Association (IFRA) to ensure safe concentration levels in consumer products.[19]
Conclusion
(-)-Ambroxide (CAS 6790-58-5) represents a triumph of chemical synthesis and biotechnology, successfully replacing a rare natural product with a consistent, high-purity, and ethically produced molecule. Its value is rooted in its unique olfactory profile and its exceptional performance as a fragrance fixative. For scientists and researchers, its well-defined synthesis from sclareol provides a classic case study in industrial organic chemistry, while emerging biosynthetic routes offer exciting opportunities for sustainable manufacturing. With a well-understood safety profile and broad regulatory acceptance, (-)-Ambroxide is poised to remain an indispensable ingredient in the fragrance, flavor, and cosmetic industries for the foreseeable future.
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